hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-7,4'-oxan]-3-one
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Overview
Description
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-7,4’-oxan]-3-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-7,4’-oxan]-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable amino alcohol with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-7,4’-oxan]-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-7,4’-oxan]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-7,4’-oxan]-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-7,4’-oxan]-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-7,4’-oxan]-3-one can be compared with other similar spirocyclic compounds, such as:
Spirooxindoles: Known for their anticancer and antimicrobial activities.
Spirocyclic lactams: Used in medicinal chemistry for their diverse biological activities.
Spirocyclic ethers: Studied for their potential as therapeutic agents.
The uniqueness of hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-7,4’-oxan]-3-one lies in its specific structural features, which confer distinct chemical and biological properties not found in other spirocyclic compounds.
Properties
CAS No. |
2763749-89-7 |
---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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